2-tert-butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate
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Overview
Description
2-tert-butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate is an organic compound with the molecular formula C13H20O6 and a molecular weight of 272.30 g/mol . This compound is characterized by its three carboxylate groups and a tert-butyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate typically involves esterification reactions. One common method involves the reaction of ethyl acetoacetate with tert-butyl bromoacetate in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
2-tert-butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Similar in having a tert-butyl group but lacks the multiple carboxylate groups.
Diethyl malonate: Contains two ester groups but lacks the tert-butyl group.
Ethyl acetoacetate: Contains a keto group and an ester group but lacks the tert-butyl group.
Properties
IUPAC Name |
2-O-tert-butyl 1-O,1-O-diethyl ethene-1,1,2-tricarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O6/c1-6-17-11(15)9(12(16)18-7-2)8-10(14)19-13(3,4)5/h8H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBMCQGSQPHJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=O)OC(C)(C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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